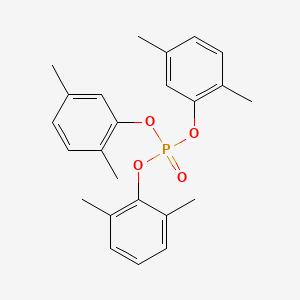
Bis(2,5-xylyl) 2,6-xylyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-xylyl) 2,6-xylyl phosphate is a chemical compound with the molecular formula C24H27O4P. It is composed of 24 carbon atoms, 27 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Bis(2,5-xylyl) 2,6-xylyl phosphate typically involves the reaction of phosphorus oxychloride with 2,5-xylenol and 2,6-xylenol. The reaction is carried out in the presence of a catalyst and a solvent at elevated temperatures. The process involves heating phosphorus oxychloride, a catalyst, a water absorbent, and a solvent to 110-115°C, followed by the dropwise addition of 2,5-xylenol and 2,6-xylenol. The reaction mixture is then heated to 145-150°C to obtain the desired product .
Chemical Reactions Analysis
Bis(2,5-xylyl) 2,6-xylyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding phosphates and phenols .
Scientific Research Applications
Bis(2,5-xylyl) 2,6-xylyl phosphate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. Additionally, in the industry, it is used as a flame retardant and plasticizer due to its stability and resistance to heat .
Mechanism of Action
The mechanism of action of Bis(2,5-xylyl) 2,6-xylyl phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Bis(2,5-xylyl) 2,6-xylyl phosphate can be compared with other similar compounds such as Bis(2,6-xylyl) 2,5-xylyl phosphate and Bis(2-ethylhexyl) phosphate. While these compounds share some structural similarities, this compound is unique in its specific arrangement of xylyl groups and its resulting properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
73179-49-4 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
bis(2,5-dimethylphenyl) (2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-10-12-18(3)22(14-16)26-29(25,27-23-15-17(2)11-13-19(23)4)28-24-20(5)8-7-9-21(24)6/h7-15H,1-6H3 |
InChI Key |
MLQDYCDXZXXXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


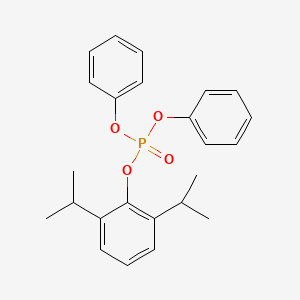

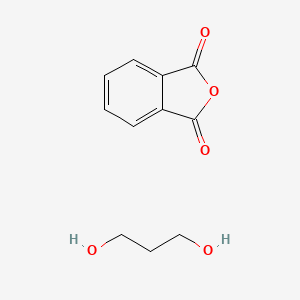
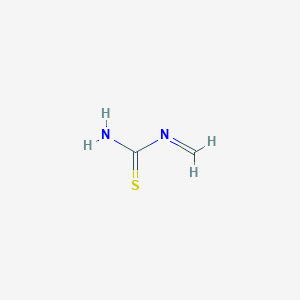
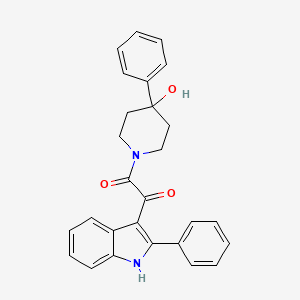
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

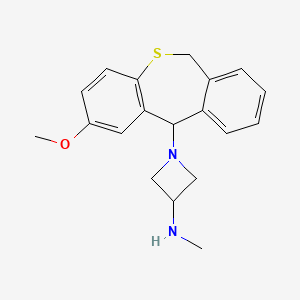

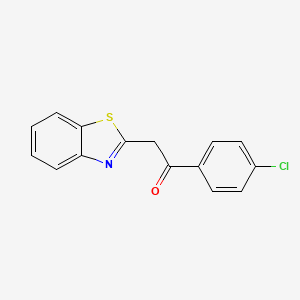
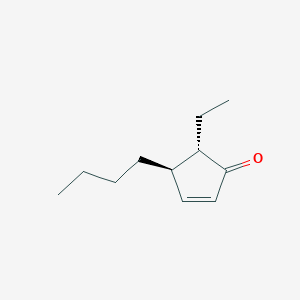
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)

